molecular formula C4H14NO4P B14255659 Butylaminphosphat CAS No. 215501-37-4

Butylaminphosphat

Cat. No.: B14255659
CAS No.: 215501-37-4
M. Wt: 171.13 g/mol
InChI Key: BTDNEIBLHMIXDP-UHFFFAOYSA-N
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Description

Butylaminphosphat (hypothetical IUPAC name: butylammonium phosphate) is a phosphate derivative of butylamine (C₄H₁₁N), likely formed by the reaction of butylamine with phosphoric acid. Butylamine itself is a primary aliphatic amine with a four-carbon chain, known for its solubility in water and organic solvents . While direct references to "this compound" are absent in the provided evidence, its properties can be inferred from related amine-phosphates and structural analogs.

Properties

CAS No.

215501-37-4

Molecular Formula

C4H14NO4P

Molecular Weight

171.13 g/mol

IUPAC Name

butan-1-amine;phosphoric acid

InChI

InChI=1S/C4H11N.H3O4P/c1-2-3-4-5;1-5(2,3)4/h2-5H2,1H3;(H3,1,2,3,4)

InChI Key

BTDNEIBLHMIXDP-UHFFFAOYSA-N

Canonical SMILES

CCCCN.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butylaminphosphat typically involves the reaction of butylamine with phosphoric acid or its derivatives. One common method is the direct reaction of butylamine with phosphoric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion. Another method involves the use of phosphoryl chloride, where butylamine reacts with phosphoryl chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Butylaminphosphat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and amines.

    Reduction: Reduction reactions can convert this compound into simpler phosphorous compounds.

    Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride are often employed for substitution reactions.

Major Products

The major products formed from these reactions include various phosphates, amines, and substituted phosphorous compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butylaminphosphat has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butylaminphosphat involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The phosphate group in the compound plays a crucial role in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Comparative Properties of Alkylamine Phosphates

Property This compound* Ethylamine Phosphate Propylamine Phosphate
Molecular Weight ~211 g/mol ~173 g/mol ~187 g/mol
Water Solubility Moderate High Moderate-High
Thermal Stability High Low-Moderate Moderate
Typical Use Buffering, Surfactants Lab buffers Industrial catalysts

*Data inferred from butylamine and phosphate chemistry due to lack of direct references .

Table 2: Structural Comparison with Non-Phosphate Analogs

Compound Core Structure Functional Groups Primary Application
This compound C₄H₉NH₃⁺ + PO₄³⁻ Amine, Phosphate Buffering, Surfactants
Tofenamic Acid Diphenylamine Carboxylic acid, Aromatic amine Anti-inflammatory drugs
Sodium Phosphate Na⁺ + PO₄³⁻ Inorganic phosphate Biological buffers

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